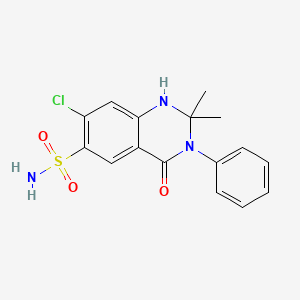

2,2-Dimethyl Metolazone

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C16H16ClN3O3S |

|---|---|

Peso molecular |

365.8 g/mol |

Nombre IUPAC |

7-chloro-2,2-dimethyl-4-oxo-3-phenyl-1H-quinazoline-6-sulfonamide |

InChI |

InChI=1S/C16H16ClN3O3S/c1-16(2)19-13-9-12(17)14(24(18,22)23)8-11(13)15(21)20(16)10-6-4-3-5-7-10/h3-9,19H,1-2H3,(H2,18,22,23) |

Clave InChI |

SXFLRAGFJYCTEJ-UHFFFAOYSA-N |

SMILES canónico |

CC1(NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3)S(=O)(=O)N)Cl)C |

Origen del producto |

United States |

Foundational & Exploratory

Hypothetical Synthesis of 2,2-Dimethyl Metolazone: A Technical Guide for Researchers

Disclaimer: The following document outlines a proposed synthetic pathway for 2,2-Dimethyl Metolazone. To date, a specific, peer-reviewed synthesis for this compound has not been identified in publicly available literature. The proposed route is therefore hypothetical and based on established synthetic methodologies for structurally related quinazolinone and sulfonamide compounds.

Executive Summary

Metolazone is a quinazoline-based diuretic widely used in the management of hypertension and edema. This technical guide proposes a novel, multi-step synthetic pathway for a derivative, this compound. The proposed synthesis is designed for researchers, scientists, and drug development professionals, providing a theoretical framework for its laboratory preparation. The core of this strategy involves the construction of a 2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one ring system, followed by N-arylation to introduce the final substituent. This guide provides detailed, albeit theoretical, experimental protocols, a summary of quantitative data from analogous reactions, and a visual representation of the synthetic pathway.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned in two main stages:

-

Synthesis of the key intermediate: 2-amino-5-chloro-4-sulfamoylbenzamide.

-

Construction of the this compound scaffold: Formation of the dihydroquinazolinone ring and subsequent N-arylation.

Stage 1: Synthesis of 2-amino-5-chloro-4-sulfamoylbenzamide (Intermediate 4)

The synthesis of this crucial intermediate is proposed to start from 2-amino-5-chlorobenzoic acid.

Caption: Proposed synthesis of the key intermediate.

Stage 2: Synthesis of this compound (7)

This stage involves the cyclization of the intermediate with acetone, followed by the introduction of the o-tolyl group.

Caption: Final steps to this compound.

Experimental Protocols (Hypothetical)

The following protocols are based on analogous reactions found in the literature for the synthesis of quinazolinones and related compounds.

Synthesis of 2-Acetamido-5-chlorobenzoic acid (2)

To a solution of 2-amino-5-chlorobenzoic acid (1) in pyridine, an excess of acetic anhydride would be added dropwise at 0°C. The reaction mixture would then be allowed to warm to room temperature and stirred for several hours. The product would be precipitated by pouring the reaction mixture into ice-cold water, filtered, washed with water, and dried.

Synthesis of 2-Acetamido-5-chloro-4-sulfonyl chloride benzoic acid (3)

Compound 2 would be added portion-wise to an excess of chlorosulfonic acid at a low temperature (e.g., 0-5°C). The mixture would be stirred until the reaction is complete, as monitored by TLC. The reaction mixture would then be carefully poured onto crushed ice to precipitate the product, which would be filtered, washed with cold water, and dried under vacuum.

Synthesis of 2-Acetamido-5-chloro-4-sulfamoylbenzoic acid

The sulfonyl chloride 3 would be added to a concentrated solution of ammonium hydroxide at a low temperature. The mixture would be stirred for several hours. Acidification with a mineral acid (e.g., HCl) would precipitate the sulfonamide, which would be collected by filtration, washed with water, and dried.

Synthesis of 2-Amino-5-chloro-4-sulfamoylbenzoic acid

The acetyl group of the preceding sulfonamide would be removed by acid hydrolysis. The compound would be refluxed in an aqueous solution of hydrochloric acid. Upon cooling, the product would crystallize out and be collected by filtration.

Synthesis of 2-Amino-5-chloro-4-sulfamoylbenzamide (4)

The carboxylic acid would be converted to the corresponding acid chloride by reacting with thionyl chloride, followed by reaction with concentrated ammonium hydroxide to yield the primary amide 4 .

Synthesis of 7-Chloro-2,2-dimethyl-6-sulfamoyl-2,3-dihydroquinazolin-4(1H)-one (5)

A mixture of 2-amino-5-chloro-4-sulfamoylbenzamide (4), a large excess of acetone, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene would be refluxed with a Dean-Stark apparatus to remove water. After completion of the reaction, the solvent would be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

Synthesis of this compound (6)

The N-arylation could be achieved using a copper-catalyzed Chan-Lam coupling. A mixture of the dihydroquinazolinone 5 , o-tolylboronic acid, copper(II) acetate, and a base such as pyridine or triethylamine in a solvent like dichloromethane or toluene would be stirred at room temperature, open to the air, for 24-48 hours. The reaction mixture would then be filtered, the solvent evaporated, and the final product purified by column chromatography.

Quantitative Data from Analogous Reactions

The following table summarizes yields and reaction conditions for similar transformations reported in the literature, which can serve as a benchmark for the proposed synthesis.

| Reaction Type | Starting Materials | Reagents and Conditions | Yield (%) | Reference |

| Quinazolinone Formation | 2-Aminobenzamide, Aldehyde | SnCl₂, EtOH, Microwave, 120°C | 17-99 | [1] |

| Quinazolinone Formation | Isatoic anhydride, Amine, Aldehyde | Cyanuric chloride | High | [2] |

| N-Arylation | 4-Chloroquinazoline, Aniline derivative | Microwave, THF/H₂O | up to 96 | [3] |

| N-Arylation | Amine, Boronic acid | Copper-mediated | 48-96 |

Conclusion

This technical guide presents a plausible and chemically sound, though hypothetical, synthetic pathway for this compound. The proposed route is grounded in well-established synthetic methodologies for the formation of the quinazolinone core and subsequent N-arylation. The provided experimental outlines and comparative data from analogous reactions offer a solid starting point for researchers aiming to synthesize this novel derivative. Further experimental validation is required to optimize reaction conditions and ascertain the viability of this proposed pathway.

References

physicochemical properties of 2,2-Dimethyl Metolazone

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethyl Metolazone and its Parent Compound, Metolazone

Executive Summary

Metolazone is a quinazoline-based diuretic utilized in the management of hypertension and edema. The exploration of its derivatives is of significant interest in drug discovery for potentially modulating its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the physicochemical properties of the parent compound, metolazone, and offers a predictive analysis of its hypothetical derivative, this compound. Due to the limited availability of public data on this compound, this document leverages data from metolazone to extrapolate the expected physicochemical characteristics of its dimethylated analog. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, data presented in a structured format, and visualizations of key workflows.

Physicochemical Properties of Metolazone

A thorough understanding of the physicochemical properties of a parent drug is crucial before investigating novel derivatives. These properties are foundational to a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Data

The following table summarizes the key physicochemical parameters of metolazone.

| Property | Value | Experimental Method | Reference |

| Molecular Formula | C₁₆H₁₆ClN₃O₃S | - | |

| Molecular Weight | 365.84 g/mol | Mass Spectrometry | |

| Melting Point | 253-259 °C | Capillary Melting Point | |

| pKa | 9.7 | Potentiometric Titration | |

| LogP (Octanol-Water) | 2.3 | Shake-Flask Method | |

| Aqueous Solubility | 40 µg/mL (at 25 °C) | HPLC-based method |

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of a small molecule drug like metolazone.

1.2.1. Determination of Melting Point (Capillary Method)

The melting point is a crucial indicator of purity.

-

Apparatus: Digital melting point apparatus.

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The tube is placed in the heating block of the apparatus.

-

The temperature is raised at a controlled rate.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

-

1.2.2. Determination of pKa (Potentiometric Titration)

The pKa value is critical for predicting the ionization state of a drug at a given pH, which influences its solubility and permeability across biological membranes.

-

Apparatus: pH meter, burette, and a titration vessel.

-

Procedure:

-

A known concentration of the drug is dissolved in a suitable solvent (e.g., water or a co-solvent system).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the half-equivalence point of the titration curve.

-

1.2.3. Determination of LogP (Shake-Flask Method)

LogP, the partition coefficient, is a measure of a drug's lipophilicity, which affects its absorption and distribution.

-

Apparatus: Separatory funnel, UV-Vis spectrophotometer or HPLC.

-

Procedure:

-

A known amount of the drug is dissolved in a pre-saturated mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the drug between the two phases.

-

The mixture is then centrifuged to ensure complete phase separation.

-

The concentration of the drug in each phase is determined using a suitable analytical technique.

-

LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

1.2.4. Determination of Aqueous Solubility (HPLC-based Method)

Solubility is a key factor influencing a drug's bioavailability.

-

Apparatus: HPLC system, shaker.

-

Procedure:

-

An excess amount of the drug is added to a known volume of water in a sealed vial.

-

The suspension is shaken at a constant temperature until equilibrium is reached.

-

The solution is filtered to remove any undissolved solid.

-

The concentration of the dissolved drug in the filtrate is determined by HPLC against a standard curve.

-

Predicted Physicochemical Properties of this compound

The introduction of two methyl groups at the 2-position of the quinazoline core of metolazone is expected to alter its physicochemical properties. The following section provides a theoretical analysis of these anticipated changes.

Predicted Changes in Physicochemical Properties

| Property | Predicted Change for this compound | Rationale |

| Molecular Weight | Increased | Addition of two methyl groups (C₂H₄). |

| LogP | Increased | Methyl groups are lipophilic, increasing the overall lipophilicity of the molecule. |

| Aqueous Solubility | Decreased | The increased lipophilicity will likely lead to a decrease in aqueous solubility. |

| pKa | Minimal to no change | The 2-position is not directly adjacent to the ionizable sulfonamide group, so a significant impact on its acidity is not expected. |

| Melting Point | Altered | Changes in crystal packing due to the added methyl groups will likely alter the melting point, though the direction of change is difficult to predict without experimental data. |

Workflow for Characterization of a Novel Analog

The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of a novel drug candidate like this compound.

Concluding Remarks

While specific experimental data for this compound is not currently available in the public domain, a robust understanding of the physicochemical properties of its parent compound, metolazone, provides a strong foundation for predicting its behavior. The addition of two methyl groups is anticipated to increase the lipophilicity and molecular weight, likely resulting in decreased aqueous solubility. These modifications could have significant implications for the ADME profile of the compound. The experimental protocols and workflow outlined in this guide provide a clear framework for the empirical characterization of this compound and other novel analogs, which is an essential step in the drug discovery and development process. Further experimental investigation is required to validate these theoretical predictions and to fully elucidate the therapeutic potential of this novel derivative.

In-Depth Technical Guide: The Renal Mechanism of Action of Metolazone

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "2,2-Dimethyl Metolazone" is not described in the current scientific literature. This guide focuses on the well-characterized parent compound, Metolazone.

Executive Summary

Metolazone is a quinazoline-based, thiazide-like diuretic that exerts its primary effect within the renal tubules. Its mechanism of action centers on the inhibition of the sodium-chloride (Na⁺-Cl⁻) cotransporter (NCC), encoded by the SLC12A3 gene, located in the apical membrane of cells in the distal convoluted tubule (DCT). This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased excretion of water and electrolytes, which underpins its therapeutic use in managing hypertension and edema.[1][2][3][4] This technical guide provides a detailed overview of the molecular mechanism of Metolazone, a summary of its quantitative effects, and a description of the key experimental protocols used to elucidate its action.

Molecular Mechanism of Action

Metolazone functions as a high-affinity antagonist of the NCC protein.[2] The NCC is an electroneutral ion transporter responsible for reabsorbing approximately 5-10% of filtered sodium from the tubular fluid back into the bloodstream. By binding to the NCC, Metolazone sterically hinders the transport of Na⁺ and Cl⁻ ions across the apical membrane of the DCT cells.[5][6]

The proposed mechanism suggests that Metolazone competes with chloride for a binding site on the NCC transporter. The binding of sodium to a separate site on the transporter is thought to increase the affinity for both chloride and Metolazone.[7] When Metolazone occupies the chloride binding site, it prevents the conformational changes necessary for ion translocation, effectively blocking the reabsorption of NaCl.[7]

The consequence of this inhibition is an increase in the luminal concentration of Na⁺ and Cl⁻, which osmotically retains water within the tubule, leading to diuresis. The increased delivery of sodium to the downstream collecting duct also enhances potassium excretion. While Metolazone's primary site of action is the DCT, some evidence suggests a lesser inhibitory effect on sodium reabsorption in the proximal convoluted tubule.[4]

Quantitative Data

The following table summarizes key quantitative parameters related to the interaction of Metolazone with its target.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Kd) | 4.27 nM | Rat kidney membranes ([³H]metolazone) | [2] |

| IC₅₀ (Wild-Type NCC) | ~10 µM | Flounder NCC expressed in Xenopus oocytes | [8] |

| IC₅₀ (C576S Mutant NCC) | ~1 µM | Flounder NCC expressed in Xenopus oocytes | [8] |

Note: The IC₅₀ values are for the flounder NCC. A specific IC₅₀ for Metolazone on mammalian NCC was not available in the reviewed literature. The C576S mutation in the flounder NCC was shown to increase its affinity for thiazide-like diuretics, making it more similar to the mammalian transporter.

Experimental Protocols

In Vitro: Radioligand Binding Assay

This assay is used to determine the binding affinity of Metolazone for the NCC.

Methodology:

-

Membrane Preparation: Renal cortical tissue from a suitable animal model (e.g., rat) is homogenized in a buffered solution. The homogenate is then centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is subjected to high-speed centrifugation to pellet the membrane fraction, which is rich in NCC.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled form of Metolazone (e.g., [³H]metolazone) at various concentrations.

-

Competition Assay: To determine the specificity of binding, parallel experiments are conducted in the presence of a high concentration of unlabeled Metolazone or other diuretics to displace the radioligand from the specific binding sites.

-

Separation and Detection: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filters are then washed to remove unbound radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (in the presence of excess unlabeled ligand) from the total binding. Scatchard analysis of the saturation binding data is used to determine the dissociation constant (Kd) and the density of binding sites (Bmax).

In Vitro: Xenopus Oocyte Expression System

This system allows for the functional characterization of the NCC and its inhibition by Metolazone.

Methodology:

-

cRNA Preparation: The complementary RNA (cRNA) encoding the mammalian NCC is synthesized in vitro from a cDNA template.

-

Oocyte Injection: Oocytes are harvested from Xenopus laevis frogs and microinjected with the NCC cRNA. The oocytes are then incubated for several days to allow for the expression and insertion of the NCC protein into the oocyte's plasma membrane.

-

²²Na⁺ Uptake Assay: The functional activity of the expressed NCC is assessed by measuring the uptake of radioactive sodium (²²Na⁺). Oocytes are incubated in a solution containing ²²Na⁺ in the presence and absence of Metolazone at various concentrations.

-

Measurement of Uptake: After the incubation period, the oocytes are washed to remove extracellular ²²Na⁺, and the intracellular radioactivity is measured using a gamma counter.

-

Data Analysis: The inhibitory effect of Metolazone is determined by comparing the ²²Na⁺ uptake in the presence of the drug to the control (no drug). The concentration of Metolazone that inhibits 50% of the NCC activity (IC₅₀) is calculated from the dose-response curve.

-

Electrophysiology (Two-Electrode Voltage Clamp): As an alternative to radiotracer uptake, the function of the NCC can be assessed electrophysiologically. While NCC is electroneutral, its activity can be measured by monitoring changes in intracellular ion concentrations that affect other electrogenic transporters, or by using ion-selective microelectrodes. The effect of Metolazone on these parameters can then be quantified.

In Vivo: Diuretic Activity in Rodent Models

This protocol is used to assess the diuretic and natriuretic effects of Metolazone in a whole-animal system.

Methodology:

-

Animal Acclimation and Grouping: Male Wistar or Sprague-Dawley rats are acclimated to metabolic cages, which allow for the separate collection of urine and feces. The animals are then divided into control and treatment groups.

-

Hydration: To ensure a baseline urine flow, animals are orally hydrated with a saline solution (e.g., 0.9% NaCl) at a volume relative to their body weight.

-

Drug Administration: The treatment group receives Metolazone, typically administered orally or via intraperitoneal injection, dissolved or suspended in a suitable vehicle. The control group receives the vehicle only.

-

Urine Collection: Urine is collected at predetermined intervals (e.g., every hour for 5-6 hours) in graduated cylinders. The total volume of urine for each animal is recorded.

-

Electrolyte Analysis: The collected urine samples are analyzed for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer.

-

Data Analysis: The diuretic effect is evaluated by comparing the total urine output in the Metolazone-treated group to the control group. The natriuretic (sodium excretion) and kaliuretic (potassium excretion) effects are calculated from the urine volume and electrolyte concentrations.

Visualizations

Caption: Metolazone inhibits the NCC in the apical membrane of DCT cells.

Caption: Experimental workflow for assessing NCC inhibition in Xenopus oocytes.

References

- 1. Evaluation of diuretic activity | DOC [slideshare.net]

- 2. Thiazide diuretic drug receptors in rat kidney: identification with [3H]metolazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metolazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases [ideas.repec.org]

- 7. Effect of ions on binding of the thiazide-type diuretic metolazone to kidney membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Targets of Metolazone

A Note to the Reader: This technical guide focuses on the molecular targets and pharmacological profile of Metolazone . Extensive searches for "2,2-Dimethyl Metolazone" did not yield any specific scientific literature, quantitative data, or experimental protocols. This suggests that this compound is not a recognized or studied derivative of Metolazone. Therefore, the following information pertains to the well-researched parent compound, Metolazone.

Abstract

Metolazone is a quinazoline-based diuretic with thiazide-like properties, widely utilized in the management of hypertension and edema.[1] Its primary mechanism of action involves the inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubule of the nephron. This guide provides a comprehensive overview of the molecular interactions, pharmacological effects, and the experimental basis for our understanding of Metolazone's primary molecular target.

Primary Molecular Target: Sodium-Chloride Cotransporter (NCC)

The principal molecular target of Metolazone is the Sodium-Chloride Cotransporter (NCC) , also known as Solute Carrier Family 12 Member 3 (SLC12A3).[2] NCC is an integral membrane protein predominantly expressed in the apical membrane of cells in the distal convoluted tubule (DCT) of the kidney.[3] It plays a crucial role in renal sodium and chloride reabsorption.

Mechanism of Action

Metolazone exerts its diuretic and antihypertensive effects by binding to and inhibiting the function of the NCC.[4][5] This inhibition prevents the reabsorption of sodium (Na⁺) and chloride (Cl⁻) ions from the tubular fluid back into the bloodstream.[6] The increased luminal concentration of these ions leads to an osmotic increase in water retention within the tubule, resulting in enhanced excretion of sodium, chloride, and water.[4] A secondary effect of the increased sodium delivery to the distal renal tubule is an increase in potassium excretion.[2]

Signaling Pathway

The action of Metolazone is localized to the nephron and does not involve a classical intracellular signaling cascade. Instead, it directly interferes with the transport function of NCC.

Quantitative Data

| Parameter | Value | Conditions | Reference |

| Onset of Action | 1 hour | Oral administration | [6] |

| Peak Effect | 2 hours | Oral administration | [6] |

| Duration of Action | 12-24 hours | Oral administration | [6] |

| Protein Binding | 95% | Plasma | [6] |

| Elimination Half-life | 6-20 hours | [6] |

Experimental Protocols

The identification of NCC as the primary target of thiazide-like diuretics such as Metolazone has been elucidated through a combination of physiological, pharmacological, and molecular biology techniques.

Micropuncture Studies

-

Objective: To localize the site of action of Metolazone along the nephron.

-

Methodology:

-

Anesthetize a laboratory animal (e.g., rat).

-

Expose the kidney and identify individual nephrons on the surface.

-

Use micropipettes to collect fluid samples from different segments of the nephron (proximal tubule, loop of Henle, distal convoluted tubule, collecting duct) before and after the administration of Metolazone.

-

Analyze the ionic composition (Na⁺, Cl⁻, K⁺) of the collected fluid.

-

An increase in the concentration of Na⁺ and Cl⁻ specifically in the distal convoluted tubule following Metolazone administration indicates this as the primary site of action.

-

Radioligand Binding Assays

-

Objective: To identify the specific binding site of Metolazone in the kidney.

-

Methodology:

-

Prepare membrane fractions from dissected renal cortex tissue, which is rich in distal convoluted tubules.

-

Incubate the membrane preparations with radiolabeled Metolazone (e.g., [³H]-Metolazone).

-

In parallel incubations, include a high concentration of non-radiolabeled Metolazone or other thiazide diuretics to determine non-specific binding.

-

After incubation, separate the membrane-bound radioligand from the free radioligand by filtration.

-

Measure the radioactivity of the filters to quantify the amount of bound [³H]-Metolazone.

-

High-affinity, specific binding that is displaced by other thiazide diuretics confirms the presence of a specific binding site.

-

Expression Cloning and Functional Assays

-

Objective: To definitively identify the protein that binds Metolazone and is responsible for its diuretic effect.

-

Methodology:

-

Construct a cDNA library from renal cortex mRNA.

-

Transfect pools of the cDNA library into a cell line that does not normally express thiazide-sensitive Na⁺-Cl⁻ transport (e.g., Xenopus laevis oocytes or certain mammalian cell lines).

-

Measure Na⁺ uptake in the presence and absence of Metolazone.

-

Identify a pool of cDNAs that confers Metolazone-sensitive Na⁺ uptake.

-

Sub-divide the positive pool and repeat the screening until a single cDNA clone encoding the NCC is isolated.

-

Structure-Activity Relationship (SAR)

Metolazone is a quinazoline sulfonamide derivative.[6] The sulfonamide group is a key feature for its diuretic activity, a common characteristic among thiazide and thiazide-like diuretics. The specific substitutions on the quinazoline ring system contribute to its pharmacokinetic properties, such as its longer half-life and retained efficacy in patients with impaired renal function, which distinguishes it from many true thiazide diuretics.[7]

Conclusion

The primary molecular target of Metolazone is unequivocally the sodium-chloride cotransporter (NCC) located in the distal convoluted tubule of the kidney. Its inhibitory action on NCC forms the basis of its therapeutic utility as a diuretic and antihypertensive agent. The lack of available data on "this compound" suggests that this particular chemical entity is not a subject of current research or clinical use. Further studies on the structure-activity relationships of Metolazone and its analogs could potentially lead to the development of new diuretics with improved pharmacological profiles.

References

- 1. Metolazone | C16H16ClN3O3S | CID 4170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. tandfonline.com [tandfonline.com]

- 4. medicine.com [medicine.com]

- 5. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Metolazone - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

The Enigmatic Structure-Activity Relationship of 2,2-Dimethyl Metolazone: A Theoretical Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metolazone, a quinazolinone-based diuretic, is a cornerstone in the management of hypertension and edema. Its efficacy stems from its action on the distal convoluted tubule of the nephron, where it inhibits the Na+-Cl- symporter, leading to increased excretion of sodium and water. The structure of Metolazone offers several sites for chemical modification, each influencing its pharmacokinetic and pharmacodynamic properties. This whitepaper delves into the theoretical structure-activity relationship of a novel, hypothetical derivative: 2,2-Dimethyl Metolazone. By extrapolating from the known SAR of Metolazone and related compounds, we can postulate the potential impact of gem-dimethyl substitution at the 2-position of the quinazolinone core on its diuretic activity.

Core Structure-Activity Relationships of Metolazone and Thiazide-like Diuretics

The diuretic and antihypertensive activity of Metolazone and its analogs are intrinsically linked to their chemical architecture. The quinazolinone scaffold and its substituents are critical for interaction with the renal target.

| Structural Feature | Position | Importance for Activity | Inferred Impact of 2,2-Dimethyl Substitution |

| Quinazolinone Core | - | Essential scaffold for diuretic action. | Maintained in the hypothetical compound. |

| Sulfonamide Group | 6 | Absolutely essential for diuretic activity. It is the primary pharmacophore. | Unchanged in this compound, suggesting retention of the fundamental diuretic mechanism. |

| Chloro Group | 7 | Electron-withdrawing group that enhances the acidity of the sulfonamide and contributes to diuretic potency. | Unchanged, indicating that the electronic properties of the aromatic ring are likely preserved. |

| Methyl Group | 2 | Small alkyl groups at this position are generally well-tolerated in thiazide diuretics.[1][2] | The introduction of a second methyl group to create a gem-dimethyl substitution is a significant alteration. While single, small alkyl groups are tolerated, the steric bulk of a gem-dimethyl group could potentially hinder binding to the target protein. This might lead to a decrease in diuretic potency. |

| o-Tolyl Group | 3 | A lipophilic substituent at this position is crucial for high diuretic potency.[1] | Unchanged, suggesting that the lipophilic character required for activity is maintained. |

Experimental Protocols: A Proposed Synthetic Route

While no specific synthesis for this compound has been reported, a plausible route can be extrapolated from known synthetic methods for Metolazone and other quinazolinones.

Proposed Synthesis of this compound:

The synthesis would likely begin with a substituted anthranilic acid, which is a common starting material for quinazolinone synthesis.

-

Step 1: Synthesis of the Benzoxazinone Intermediate. 2-Amino-4-chloro-5-sulfamoylbenzoic acid would be reacted with an acetone equivalent, such as 2,2-dimethoxypropane, in the presence of an acid catalyst. This reaction would form the corresponding 2,2-dimethyl-benzoxazinone intermediate.

-

Step 2: Ring Opening and Amidation. The benzoxazinone intermediate would then be reacted with o-toluidine. This would involve a nucleophilic attack by the amine on the carbonyl carbon of the benzoxazinone, leading to ring opening and the formation of an amide intermediate.

-

Step 3: Cyclization to form the Quinazolinone Core. The resulting amide intermediate would then be cyclized to form the 2,2-dimethyl-quinazolinone ring system. This is typically achieved by heating, often in the presence of a dehydrating agent.

Note: This proposed synthesis is theoretical and would require experimental validation to determine optimal reaction conditions and yields.

Mandatory Visualizations

Signaling Pathway of Thiazide-like Diuretics

Caption: Mechanism of action of thiazide-like diuretics.

Proposed Experimental Workflow for SAR Studies

Caption: Proposed workflow for synthesis and SAR evaluation.

Discussion and Future Perspectives

The introduction of a gem-dimethyl group at the 2-position of the Metolazone scaffold represents an intriguing, albeit purely theoretical, structural modification. Based on the established SAR of thiazide-like diuretics, it is plausible to hypothesize that this modification could have a significant impact on the compound's diuretic activity.

The primary concern is the potential for steric hindrance. The active site of the Na+-Cl- cotransporter may not accommodate the increased bulk of the 2,2-dimethyl substitution, which could lead to a reduction in binding affinity and, consequently, lower diuretic potency. Conversely, the increased lipophilicity imparted by the two methyl groups might enhance membrane permeability and alter the pharmacokinetic profile of the molecule.

To ascertain the actual effects of this modification, the synthesis and biological evaluation of this compound are necessary. In vitro assays to determine its inhibitory activity against the Na+-Cl- cotransporter, coupled with in vivo studies in animal models to assess its diuretic and natriuretic effects, would be essential. Furthermore, pharmacokinetic studies would be crucial to understand its absorption, distribution, metabolism, and excretion profile.

References

In Vitro Diuretic Activity of 2,2-Dimethyl Metolazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the methodologies to assess the in vitro diuretic activity of 2,2-Dimethyl Metolazone, a novel analog of the quinazoline diuretic, metolazone. While specific experimental data for this compound is not yet publicly available, this guide synthesizes established protocols for evaluating thiazide-like diuretics, focusing on the presumed mechanism of action via the sodium-chloride cotransporter (NCC). The following sections detail experimental designs, data presentation formats, and the underlying cellular signaling pathways.

Introduction

Metolazone is a well-characterized thiazide-like diuretic that exerts its effects by inhibiting the sodium-chloride cotransporter (NCC) in the distal convoluted tubule of the nephron[1][2][3]. This inhibition leads to increased urinary excretion of sodium and chloride, and consequently water, thereby reducing blood volume and blood pressure[1]. This compound is a structural analog of metolazone, and it is hypothesized to share a similar mechanism of action. This guide outlines the in vitro experimental framework necessary to elucidate the diuretic potential of this compound.

Presumed Mechanism of Action and Signaling Pathway

The primary molecular target of metolazone and its analogs is the NCC, a member of the SLC12 family of electroneutral cation-coupled chloride cotransporters[4]. The activity of NCC is regulated by a complex signaling cascade involving with-no-lysine [K] (WNK) kinases and their downstream targets, SPAK (SPS/Ste20-related proline-alanine-rich kinase) and OSR1 (oxidative stress responsive 1) kinase. Phosphorylation of NCC by the WNK-SPAK/OSR1 pathway activates the transporter, promoting sodium and chloride reabsorption[5]. Thiazide-like diuretics are thought to bind to and inhibit the function of NCC, thus preventing this reabsorption[2].

References

- 1. droracle.ai [droracle.ai]

- 2. Deep Scientific Insights on Metolazone's R&D Progress, Mechanism of Action [synapse.patsnap.com]

- 3. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Regulatory control of the Na–Cl co-transporter NCC and its therapeutic potential for hypertension - PMC [pmc.ncbi.nlm.nih.gov]

Disclaimer: Information regarding the primary metabolites of 2,2-Dimethyl Metolazone in plasma is not available in the current scientific literature. This guide provides a comprehensive overview of the known metabolism of the parent compound, Metolazone , in human plasma. The metabolic profile of the 2,2-Dimethyl derivative may differ.

Introduction to Metolazone Metabolism

Metolazone is a quinazoline diuretic used in the treatment of hypertension and edema.[1] Pharmacokinetic studies have shown that metolazone is not extensively metabolized in humans.[2] A significant portion of the administered dose, estimated to be between 70% and 95%, is excreted unchanged in the urine through glomerular filtration and active tubular secretion.[2]

While the metabolism is limited, a small fraction of metolazone does undergo biotransformation. It is estimated that approximately 10% of a dose is metabolized via hydroxylation.[3] Further oxidation products and other unidentified polar metabolites have also been suggested to be present in urine.[3] The primary route of metabolism is believed to be oxidation of the tolyl group.

Quantitative Data: Pharmacokinetics of Metolazone in Human Plasma

Due to the limited metabolism, quantitative data on the primary metabolites of metolazone in plasma are not available. The focus of pharmacokinetic studies has been on the parent drug. The following table summarizes key pharmacokinetic parameters of metolazone in human plasma.

| Parameter | Value | Reference |

| Time to Maximum Plasma Concentration (Tmax) | ~1.5 - 8 hours | [4][5] |

| Elimination Half-Life (t1/2) | ~6 - 14 hours | [2][4] |

| Plasma Protein Binding | Up to 33% | [2] |

| Erythrocyte Binding | 50-70% | [2] |

Experimental Protocols for Metolazone Analysis in Plasma

The analytical methods developed for the quantification of metolazone in plasma would serve as a foundation for the identification and quantification of its metabolites. The most common and sensitive method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Liquid-Liquid Extraction

A common method for extracting metolazone from plasma is liquid-liquid extraction.

-

To a 0.5 mL aliquot of human plasma, add 50 µL of an internal standard solution (e.g., zaleplon at 100 ng/mL).

-

Add 4 mL of diethyl ether to the plasma sample.

-

Vortex the mixture for 5 minutes to ensure thorough mixing.

-

Centrifuge the sample at 1900 x g to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

Chromatographic Separation

High-performance liquid chromatography (HPLC) is used to separate metolazone from other plasma components before detection.

-

Column: Phenomenex® Luna C18 (100 mm x 2.0 mm, 5 µm)[6]

-

Mobile Phase: Isocratic elution with 0.1% formic acid in acetonitrile and water (60:40, v/v)[6]

-

Flow Rate: 0.5 mL/min[7]

-

Column Temperature: 30°C[7]

-

Injection Volume: 5 µL

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) is employed for sensitive and specific detection of metolazone.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

-

Precursor-to-Product Ion Transitions:

Visualizations

Conceptual Metabolic Pathway of Metolazone

The following diagram illustrates the proposed, though minor, metabolic pathway of metolazone in humans.

Caption: Conceptual metabolic pathway of Metolazone.

Experimental Workflow for Metolazone Analysis in Plasma

This diagram outlines the typical workflow for the analysis of metolazone in plasma samples.

Caption: Workflow for Metolazone analysis in plasma.

References

- 1. Metolazone - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Metolazone | C16H16ClN3O3S | CID 4170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. jfda-online.com [jfda-online.com]

- 7. Pharmacokinetic study of single- and multiple-dosing with metolazone tablets in healthy Chinese population - PMC [pmc.ncbi.nlm.nih.gov]

2,2-Dimethyl Metolazone CAS number and chemical structure

A Note on Nomenclature: This guide focuses on the well-characterized diuretic and antihypertensive agent, Metolazone. Initial searches for "2,2-Dimethyl Metolazone" did not yield a recognized chemical entity with that specific name in scientific literature or chemical databases. The established chemical structure of Metolazone features a single methyl group at the 2-position of the quinazoline ring. It is formally named 7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide.[1][2][3][4] This guide will provide a comprehensive overview of the existing technical data for Metolazone.

Chemical Identity and Properties

Metolazone is a quinazoline-sulfonamide derivative that functions as a thiazide-like diuretic.[1][2][5] It is primarily used in the management of hypertension and edema associated with conditions like congestive heart failure and kidney disease.[2][6]

Chemical Structure:

Caption: Chemical Structure of Metolazone.

Table 1: Chemical and Physical Properties of Metolazone

| Property | Value | Reference |

| CAS Number | 17560-51-9 | [1][4][5][7][8][9] |

| Molecular Formula | C16H16ClN3O3S | [2][3][4][7] |

| Molecular Weight | 365.83 g/mol | [2][3][4][7][9] |

| IUPAC Name | 7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide | [1][2][3] |

| Melting Point | 252-254 °C | [4] |

| Appearance | White solid | [9] |

| Solubility | DMSO: >5 mg/mL | [9] |

Pharmacokinetics

Metolazone is administered orally and is readily absorbed from the gastrointestinal tract.[6] Its pharmacokinetic profile is characterized by rapid absorption and a relatively long half-life, contributing to its prolonged diuretic effect.

Table 2: Pharmacokinetic Parameters of Metolazone

| Parameter | Value | Reference |

| Bioavailability | ~65% | [2] |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | [6] |

| Protein Binding | 95% | |

| Elimination Half-life | 6 to 8 hours | [6] |

| Metabolism | Minimal | [2] |

| Excretion | Primarily in urine | [2][6] |

Experimental Protocol: Pharmacokinetic Study in Healthy Volunteers

A study to determine the pharmacokinetic profile of metolazone could be designed as follows:

-

Subject Recruitment: A cohort of healthy adult volunteers meeting specific inclusion and exclusion criteria would be recruited.

-

Drug Administration: A single oral dose of Metolazone (e.g., 5 mg) is administered to the subjects after an overnight fast.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 48 hours) post-dosing.

-

Plasma Analysis: Plasma is separated from the blood samples, and the concentration of Metolazone is quantified using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life, using non-compartmental analysis.

Pharmacodynamics and Mechanism of Action

Metolazone exerts its diuretic and antihypertensive effects by inhibiting the reabsorption of sodium and chloride ions in the renal tubules.[6] Its primary site of action is the distal convoluted tubule, with a secondary action in the proximal convoluted tubule.[1]

Signaling Pathway:

Caption: Mechanism of Action of Metolazone.

By inhibiting the Na+/Cl- cotransporter, Metolazone prevents the reabsorption of sodium and chloride from the tubular fluid back into the blood. This leads to an increased excretion of these ions, along with water, resulting in diuresis. The subsequent reduction in plasma volume contributes to its antihypertensive effect.[1]

Synthesis

The synthesis of Metolazone can be achieved through a multi-step process. A common method involves the use of 2-methyl-5-chloroaniline as a starting material.[10]

Experimental Workflow for Synthesis:

Caption: Simplified Synthetic Pathway for Metolazone.

A detailed experimental protocol for one of the synthetic steps could be:

-

Chlorosulfonation: 2-methyl-5-chloroaniline is reacted with chlorosulfonic acid to introduce a sulfonyl chloride group onto the aromatic ring.

-

Ammonolysis: The resulting sulfonyl chloride is then treated with ammonia to form the sulfonamide group, yielding an intermediate compound.

-

Condensation: This intermediate is subsequently reacted with o-toluidine.

-

Cyclization and Reduction: The product from the previous step undergoes cyclization and is then reduced, typically with a reducing agent like sodium borohydride, to yield Metolazone.[10]

Drug Interactions and Adverse Effects

Metolazone is often used in combination with other diuretics, particularly loop diuretics, to enhance its therapeutic effect, especially in cases of diuretic resistance.[2] However, this combination can also increase the risk of adverse effects.

Table 3: Common Drug Interactions and Adverse Effects

| Category | Details | Reference |

| Drug Interactions | - Loop Diuretics (e.g., Furosemide): Synergistic diuretic effect.[2] - ACE Inhibitors: Increased risk of hypotension.[11] - Digoxin: Increased risk of toxicity due to hypokalemia.[11] - NSAIDs: May reduce the diuretic and antihypertensive effects. | |

| Adverse Effects | - Electrolyte Imbalance: Hypokalemia, hyponatremia, hypomagnesemia, hypercalcemia. - Metabolic: Hyperglycemia, hyperuricemia. - Other: Dizziness, headache, muscle cramps. |

This technical guide provides a foundational understanding of Metolazone for research, scientific, and drug development professionals. For more detailed information, consulting the referenced literature is recommended.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Metolazone - Wikipedia [en.wikipedia.org]

- 3. Mykrox, Zaroxolyn, Diulo, Metolazone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Metolazone [drugfuture.com]

- 5. Metolazone | C16H16ClN3O3S | CID 4170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Metolazone [webbook.nist.gov]

- 8. glpbio.com [glpbio.com]

- 9. Metolazone = 98 HPLC, solid 17560-51-9 [sigmaaldrich.com]

- 10. Page loading... [guidechem.com]

- 11. reference.medscape.com [reference.medscape.com]

solubility of 2,2-Dimethyl Metolazone in aqueous and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Metolazone in various aqueous and organic solvents. The information contained herein is intended to support research, formulation development, and analytical method development for this important diuretic agent. This guide includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of key processes and influencing factors.

Introduction to Metolazone

Metolazone is a quinazoline-based diuretic with properties similar to thiazide diuretics.[1] Chemically, it is known as 7-chloro-1,2,3,4-tetrahydro-2-methyl-3-(2-methylphenyl)-4-oxo-6-quinazolinesulfonamide.[2] It is primarily used in the treatment of hypertension and edema associated with congestive heart failure or renal disease.[1] As a Biopharmaceutics Classification System (BCS) Class II drug, Metolazone is characterized by low aqueous solubility and high permeability, making solubility a critical parameter in its formulation and bioavailability.

Quantitative Solubility Data

The solubility of Metolazone has been determined in a variety of aqueous and organic solvents. The following table summarizes the available quantitative data to facilitate comparison.

| Solvent System | Temperature (°C) | Solubility | Reference(s) |

| Aqueous Solvents | |||

| Water | 25 | 60.3 mg/L | [3][4] |

| 0.01 N HCl | 37 | Data investigated, but specific value not provided | [5] |

| DMSO:PBS (pH 7.2) (1:1) | Not Specified | ~0.5 mg/mL | [2] |

| Organic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | Not Specified | >5 mg/mL | [4] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 25 mg/mL | [2] |

| Dimethyl Sulfoxide (DMSO) | 25 | 73 mg/mL | [6] |

| Dimethylformamide (DMF) | Not Specified | 25 mg/mL | [2] |

| Ethanol | Not Specified | ~0.3 mg/mL | [2] |

| Ethanol | 25 | 15 mg/mL | [6] |

| n-Butanol | Not Specified | Data investigated, but specific value not provided | [5] |

Experimental Protocols for Solubility Determination

Accurate determination of Metolazone's solubility is crucial for pre-formulation studies and the development of robust dosage forms. The following sections detail the methodologies for key experiments.

Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[7] This method involves allowing a surplus of the solid drug to equilibrate with the solvent over a set period, followed by the quantification of the dissolved drug in the supernatant.

Materials:

-

Metolazone powder

-

Solvent of interest (e.g., water, phosphate buffer, organic solvent)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of Metolazone powder to a series of scintillation vials or sealed flasks containing a known volume of the desired solvent. Ensure that there is undissolved solid material present to confirm saturation.

-

Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient duration to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, cease agitation and allow the suspensions to settle. To separate the undissolved solid, centrifuge the samples at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered sample with the mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved Metolazone.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

A validated Reverse-Phase HPLC (RP-HPLC) method is essential for the accurate quantification of Metolazone in the saturated solvent samples. The following is a representative HPLC method.

Chromatographic Conditions:

-

Column: Hypersil BDS C18 (150 x 4.6 mm, 5 µm particle size)[8]

-

Mobile Phase: Acetonitrile and HPLC grade water (50:50 v/v)[8]

-

Flow Rate: 0.7 mL/min[8]

-

Injection Volume: 10 µL[8]

-

Detection Wavelength: 236 nm[8]

-

Column Temperature: 30 °C[8]

-

Run Time: 8 minutes[8]

Method Validation:

The HPLC method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[8]

-

Linearity: A linear relationship between peak area and concentration should be established over a suitable range (e.g., 1-10 µg/mL).[8]

-

Accuracy and Precision: The accuracy and precision of the method should be determined by analyzing samples at multiple concentration levels. The relative standard deviation (%RSD) for precision should be less than 2.0%.[8]

-

Specificity: The method should be specific for Metolazone, with no interference from excipients or degradation products.[8]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the equilibrium solubility of Metolazone using the shake-flask method followed by HPLC analysis.

References

- 1. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Metolazone | C16H16ClN3O3S | CID 4170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Metolazone CAS#: 17560-51-9 [m.chemicalbook.com]

- 5. Dissolution and polymorphism of metolazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ijrpr.com [ijrpr.com]

An In-depth Technical Guide on 2,2-Dimethyl Metolazone: Theoretical vs. Experimental Properties

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of 2,2-Dimethyl Metolazone

Introduction

This technical guide provides a detailed overview of the theoretical and experimental properties of this compound, a derivative of the diuretic and antihypertensive agent Metolazone. The following sections will delve into its physicochemical properties, mechanism of action, and relevant experimental methodologies. The information is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel diuretic compounds.

It is important to note that publicly available information specifically on "this compound" is scarce. The data and discussions presented herein are largely extrapolated from the known properties of the parent compound, Metolazone, and theoretical considerations of dimethyl substitution at the 2-position of the quinazoline core.

Theoretical Properties of this compound

The theoretical properties of this compound are predicted based on computational modeling and an understanding of its chemical structure in relation to Metolazone.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of this compound is presented in Table 1. These values are calculated using computational algorithms and provide an initial assessment of the compound's characteristics.

| Property | Predicted Value |

| Molecular Formula | C₁₇H₁₈ClN₃O₃S |

| Molecular Weight | 379.86 g/mol |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 2 |

| Exact Mass | 379.07574 g/mol |

| Topological Polar Surface Area | 98.9 Ų |

| Heavy Atom Count | 25 |

Table 1: Predicted Physicochemical Properties of this compound

Predicted Mechanism of Action

The proposed mechanism of action for this compound is extrapolated from that of Metolazone. It is hypothesized to act as a diuretic and antihypertensive agent by inhibiting the Na+-Cl- symporter in the distal convoluted tubules of the kidneys. This inhibition leads to a decrease in sodium reabsorption, resulting in increased excretion of sodium and water. The dimethyl substitution at the 2-position may influence the compound's binding affinity to the symporter and its overall diuretic potency.

Below is a diagram illustrating the hypothesized signaling pathway.

Caption: Hypothesized mechanism of action for this compound.

Experimental Properties of this compound

As of the date of this document, there is a lack of published experimental data for this compound. The following sections outline the types of experimental studies that would be necessary to characterize this compound.

In Vitro Studies

-

Symporter Binding Assays: To experimentally determine the binding affinity of this compound to the Na+-Cl- symporter, competitive binding assays using radiolabeled ligands could be employed.

-

Cell-Based Assays: Utilizing cell lines expressing the Na+-Cl- symporter to measure the functional inhibition of sodium transport in response to the compound.

In Vivo Studies

-

Animal Models of Hypertension and Edema: Administration of this compound to rodent models to assess its diuretic and blood pressure-lowering effects.

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in animal models.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of Metolazone analogs can be adapted for the study of this compound.

Synthesis of this compound

A proposed synthetic route for this compound would likely involve the modification of existing synthetic pathways for Metolazone, utilizing a gem-dimethyl substituted precursor.

The following diagram outlines a generalized workflow for the synthesis and characterization of novel diuretic compounds.

Caption: General workflow for synthesis and evaluation of a novel diuretic.

In Vitro Assay Protocol: Na+-Cl- Symporter Inhibition

-

Cell Culture: Culture a stable cell line expressing the human Na+-Cl- symporter.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series.

-

Assay:

-

Plate the cells in a multi-well format.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Initiate sodium influx by adding a buffer containing radioactive ²²Na⁺.

-

After a defined incubation period, wash the cells to remove extracellular ²²Na⁺.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the IC₅₀ value by plotting the percent inhibition of sodium influx against the log concentration of the compound.

Conclusion

While experimental data on this compound is not yet available, theoretical predictions suggest it may function as a diuretic with a mechanism of action similar to its parent compound, Metolazone. The addition of the dimethyl groups at the 2-position is a key structural modification that warrants further investigation to understand its impact on the compound's pharmacological profile. The experimental workflows and protocols outlined in this guide provide a framework for the future characterization of this and other novel diuretic agents. Further research is essential to validate these theoretical properties and to determine the therapeutic potential of this compound.

Methodological & Application

Application Note: Quantitative Analysis of 2,2-Dimethyl Metolazone in Human Urine by LC-MS/MS

Introduction

Metolazone is a quinazoline diuretic used in the treatment of hypertension and edema.[1] While it is reported to be minimally metabolized, with the majority excreted unchanged in the urine, the analysis of potential metabolites is crucial for comprehensive pharmacokinetic and toxicological studies.[1] This application note describes a robust and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2,2-Dimethyl Metolazone, a hypothetical metabolite, in human urine. The method utilizes a simple "dilute-and-shoot" sample preparation protocol, offering a high-throughput solution for researchers, scientists, and drug development professionals.

Principle

The method involves the dilution of a urine sample with an internal standard solution, followed by direct injection into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column. Quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This approach ensures high selectivity and sensitivity for the target analyte.[2]

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard (hypothetical, purity ≥98%)

-

Metolazone-d4 (internal standard, IS)

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Drug-free human urine

2. Standard and Quality Control Sample Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Metolazone-d4 (IS) in methanol.

-

Working Standard Solutions: Serially dilute the this compound primary stock with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Metolazone-d4 primary stock with acetonitrile.

-

Calibration Standards and Quality Controls (QCs): Spike drug-free human urine with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Mid, and High).

3. Sample Preparation Protocol

The "dilute-and-shoot" method is employed for its simplicity and speed, making it suitable for high-throughput analysis.[2][3]

-

Label autosampler vials for each sample, standard, and QC.

-

To 50 µL of urine sample (or standard/QC), add 450 µL of the internal standard working solution (100 ng/mL Metolazone-d4 in acetonitrile).

-

Vortex each vial for 10 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the vials at 10,000 x g for 5 minutes to pellet any precipitated proteins.

-

Transfer the supernatant to a new autosampler vial with a micro-insert.

-

The sample is now ready for injection into the LC-MS/MS system.

4. LC-MS/MS Analysis Protocol

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

LC System: Standard UPLC/HPLC system

-

Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

LC Gradient:

Time (min) %B 0.0 10 0.5 10 2.5 95 3.5 95 3.6 10 | 5.0 | 10 |

-

Mass Spectrometer: Triple Quadrupole

-

Ionization: Electrospray Ionization (ESI), Positive Mode

-

Ion Source Temperature: 500 °C

-

Gas Flow: Optimized for the specific instrument

-

MRM Transitions: See Table 1.

Data Presentation

Table 1: LC-MS/MS Parameters for this compound and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 394.1 | 287.1 | 100 | 25 |

| This compound (Qualifier) | 394.1 | 181.1 | 100 | 35 |

| Metolazone-d4 (IS) | 370.1 | 263.0 | 100 | 22 |

Table 2: Calibration Curve Parameters

| Parameter | Value |

| Linear Range | 1 - 1000 ng/mL |

| Regression Equation | y = 0.015x + 0.002 |

| Correlation Coefficient (r²) | >0.995 |

| Weighting | 1/x |

Table 3: Accuracy and Precision of the Method

The accuracy and precision of the method were evaluated by analyzing QC samples at three concentration levels on three separate days. The results must meet the criteria set by the FDA guidance on bioanalytical method validation.[4][5]

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=5) | Intra-day Accuracy (%) (n=5) | Inter-day Precision (%CV) (n=15) | Inter-day Accuracy (%) (n=15) |

| LLOQ | 1 | 6.8 | 105.2 | 8.5 | 103.8 |

| Low | 3 | 5.2 | 98.7 | 6.9 | 101.5 |

| Mid | 100 | 4.1 | 102.3 | 5.5 | 100.9 |

| High | 800 | 3.5 | 99.5 | 4.8 | 98.9 |

Visualizations

Caption: Experimental workflow for this compound quantification in urine.

Caption: Key parameters for bioanalytical method validation as per FDA guidelines.

References

Application Note & Protocol: Development and Validation of a Stability-Indicating HPLC Assay for 2,2-Dimethyl Metolazone

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2,2-Dimethyl Metolazone. The described method is designed to be stability-indicating, enabling the accurate measurement of the active pharmaceutical ingredient (API) in the presence of its degradation products. The protocol outlines the chromatographic conditions, sample preparation, and a detailed validation strategy based on the International Council for Harmonisation (ICH) guidelines. While this protocol is based on established methods for the parent compound, Metolazone, it serves as a robust starting point for the specific validation of an assay for this compound.

Introduction

Metolazone is a quinazoline-based diuretic used in the treatment of hypertension and edema.[1][2][3] this compound is an analog of Metolazone. A reliable and validated analytical method is crucial for the quality control of drug substances and drug products, ensuring their safety and efficacy. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of drug compounds.[4] This application note details a systematic approach to developing and validating a stability-indicating RP-HPLC method for this compound. The method's validation will be performed in accordance with ICH guidelines to ensure the results are accurate, precise, and reproducible.[4][5][6][7][8]

Physicochemical Properties of Metolazone

| Property | Value for Metolazone | Reference |

| Chemical Name | 7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonamide | [9] |

| Molecular Formula | C16H16ClN3O3S | [2][9] |

| Molecular Weight | 365.8 g/mol | [9] |

| Solubility | Sparingly soluble in water, more soluble in plasma, blood, alkali, and organic solvents. | [10] |

| UV Maximum (λmax) | Approximately 235-238 nm and 254 nm in various solvents. | [6][11][12] |

Note: The addition of two methyl groups in this compound may slightly increase its lipophilicity and molecular weight, which should be considered during method optimization.

Experimental Protocols

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Ortho-phosphoric acid (AR grade)

-

Monobasic potassium phosphate (AR grade)

-

Hydrochloric acid (AR grade)

-

Sodium hydroxide (AR grade)

-

Hydrogen peroxide (30%, AR grade)

A gradient-capable HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is recommended.

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent

-

Detector: PDA or UV-Vis Detector

-

Column: C18 reverse-phase column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm)[11]

-

Data Acquisition Software: Empower™, Chromeleon™, or equivalent

-

Mobile Phase Preparation:

-

Mobile Phase A (Aqueous): Prepare a 0.05 M solution of monobasic potassium phosphate in water and adjust the pH to 3.0 with ortho-phosphoric acid.[12] Filter through a 0.45 µm membrane filter and degas.

-

Mobile Phase B (Organic): Acetonitrile.

-

-

Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the expected linear range (e.g., 1-50 µg/mL).

The following are recommended starting conditions, which should be optimized for this compound.

| Parameter | Recommended Condition |

| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm)[11] |

| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B. A starting point could be a ratio of 68:32 (A:B).[11] |

| Flow Rate | 1.0 mL/min[5] |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C[12] |

| Detection Wavelength | 238 nm[11] |

| Run Time | Approximately 10 minutes |

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines.[6][8]

System suitability testing is essential to ensure the chromatographic system is performing adequately.

-

Procedure: Inject five replicate injections of a working standard solution (e.g., 20 µg/mL).

-

Acceptance Criteria:

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.

-

Procedure: Expose the this compound solution to the following stress conditions:

-

Analysis: Analyze the stressed samples and compare the chromatograms to that of an unstressed standard.

-

Acceptance Criteria: The method is considered stability-indicating if the peak for this compound is well-resolved from any degradation product peaks (resolution > 2).

-

Procedure: Prepare a series of at least five concentrations of this compound (e.g., 1, 5, 10, 25, 50 µg/mL). Inject each concentration in triplicate.

-

Analysis: Plot a calibration curve of peak area versus concentration.

-

Acceptance Criteria:

-

Procedure: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

-

Acceptance Criteria:

-

Mean recovery: 98.0% to 102.0%[5]

-

-

Repeatability (Intra-day precision):

-

Procedure: Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day.[4]

-

Acceptance Criteria: RSD ≤ 2.0%

-

-

Intermediate Precision (Inter-day precision):

-

Procedure: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.

-

Acceptance Criteria: RSD ≤ 2.0%

-

-

Procedure: Determine LOD and LOQ based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S) (Where σ = standard deviation of the response, S = slope of the calibration curve)

-

-

Acceptance Criteria: The LOQ should be quantifiable with acceptable accuracy and precision.

-

Procedure: Intentionally make small variations in the method parameters and assess their impact on the results. Parameters to vary include:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase composition (± 2%)

-

Detection wavelength (± 2 nm)

-

-

Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.

Data Presentation

| Parameter | Optimized Value |

| Column | To be determined |

| Mobile Phase | To be determined |

| Flow Rate | To be determined |

| Injection Volume | To be determined |

| Column Temperature | To be determined |

| Detection Wavelength | To be determined |

| Parameter | Acceptance Criteria | Observed Value |

| RSD of Peak Area (%) | ≤ 2.0 | To be determined |

| Theoretical Plates (N) | ≥ 2000 | To be determined |

| Tailing Factor (T) | ≤ 2.0 | To be determined |

| Validation Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.999 | To be determined |

| Accuracy (% Recovery) | 98.0 - 102.0 | To be determined |

| Precision (RSD %) | ||

| - Repeatability | ≤ 2.0 | To be determined |

| - Intermediate Precision | ≤ 2.0 | To be determined |

| LOD (µg/mL) | - | To be determined |

| LOQ (µg/mL) | - | To be determined |

| Specificity | No interference at the retention time of the analyte | To be determined |

| Robustness | System suitability passes | To be determined |

Visualizations

Caption: Workflow for HPLC assay development and validation.

Caption: Key parameters for HPLC method validation.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Metolazone - Wikipedia [en.wikipedia.org]

- 3. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 5. nnpub.in [nnpub.in]

- 6. ijrpr.com [ijrpr.com]

- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 8. database.ich.org [database.ich.org]

- 9. Metolazone | C16H16ClN3O3S | CID 4170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Metolazone: Package Insert / Prescribing Information [drugs.com]

- 11. academic.oup.com [academic.oup.com]

- 12. uspnf.com [uspnf.com]

- 13. Validated RP-HPLC Method for Simultaneous Quantitation of Losartan Potassium and Metolazone in Bulk Drug and Formulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Combined Use of Metolazone and Loop Diuretics in Animal Models

A-P-P-L-I-C-A-T-I-O-N-N-O-T-E-S

Introduction

Metolazone, a quinazoline-based diuretic, and loop diuretics, such as furosemide or bumetanide, are potent classes of drugs used to manage fluid overload in conditions like congestive heart failure and renal disease. When used in combination, they can produce a synergistic diuretic effect, a phenomenon known as sequential nephron blockade. This application note provides an overview of the rationale and available data for using this combination in preclinical animal models, along with detailed experimental protocols.

It is important to note that while the query specified "2,2-Dimethyl Metolazone," the available scientific literature predominantly refers to "metolazone." For the purpose of these application notes, it is assumed that "this compound" is a specific derivative or synonym for metolazone, and the provided information is based on studies involving metolazone.

Mechanism of Action and Rationale for Combination Therapy

Loop diuretics act on the thick ascending limb of the Loop of Henle, where they inhibit the Na-K-2Cl cotransporter, leading to a significant increase in sodium and water excretion.[1] Metolazone, a thiazide-like diuretic, primarily acts on the distal convoluted tubule, inhibiting the Na-Cl cotransporter.[2][3]

The rationale for combining these two classes of diuretics lies in overcoming diuretic resistance.[4] Chronic use of loop diuretics can lead to hypertrophy and increased sodium reabsorption in the distal nephron, thus blunting their effect. By administering metolazone to block this distal sodium reabsorption, the diuretic and natriuretic effects of the loop diuretic can be significantly potentiated.[4] This sequential blockade of different nephron segments leads to a more profound diuretic response than can be achieved with either agent alone.

Data Presentation

The following tables summarize quantitative data from a study investigating the effects of metolazone in anesthetized dogs. It is important to note that specific quantitative data for the direct combination of metolazone and loop diuretics in a single animal study is limited in the publicly available literature. The synergistic effects are well-documented in human clinical trials.[3][5]

Table 1: Effects of Intravenous Metolazone on Renal Parameters in Anesthetized Dogs

| Parameter | Control (Baseline) | Metolazone (1.0 mg/kg, i.v.) |

| Urine Flow (ml/min) | Increased | Data not specified |

| Urinary Sodium Excretion (µEq/min) | Increased | Data not specified |

| Urinary Potassium Excretion (µEq/min) | Increased | Data not specified |

| Urinary Na/K Ratio | 5.69 ± 0.82 | 8.07 ± 0.76[2][3] |